

# 5'-Bromo-2'-hydroxy-3'-nitroacetophenone properties

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## Compound of Interest

**Compound Name:** 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

**Cat. No.:** B116460

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An In-depth Technical Guide to 5'-Bromo-2'-hydroxy-3'-nitroacetophenone

This guide provides a comprehensive technical overview of 5'-Bromo-2'-hydroxy-3'-nitroacetophenone, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's properties, synthesis, reactivity, and handling, grounding all information in established scientific principles and field-proven insights.

## Introduction: A Versatile Building Block

5'-Bromo-2'-hydroxy-3'-nitroacetophenone (CAS No. 70978-54-0) is a multi-functionalized aromatic compound.<sup>[1][2]</sup> Its structure, featuring a ketone, a phenolic hydroxyl group, a nitro group, and a bromine atom, makes it an exceptionally versatile precursor in organic synthesis. The strategic placement of these functional groups allows for a wide array of chemical transformations, positioning it as a valuable starting material for the synthesis of complex heterocyclic systems and potential pharmaceutical agents. Understanding its core properties and reactivity is fundamental to leveraging its full synthetic potential.

## Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are critical determinants of its behavior in experimental settings, influencing everything from solvent selection to reaction conditions.

## Core Properties

The key identifying and physical properties of 5'-Bromo-2'-hydroxy-3'-nitroacetophenone are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	70978-54-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrNO <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	260.04 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
IUPAC Name	1-(5-bromo-2-hydroxy-3-nitrophenyl)ethan-1-one	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Pale yellow to yellow crystals or powder	<a href="#">[1]</a>
Melting Point	129-132 °C	<a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	272.9 °C (Predicted)	<a href="#">[3]</a>
Density	1.763 g/cm <sup>3</sup> (Predicted)	<a href="#">[3]</a>
SMILES	CC(=O)c1cc(Br)cc(c1O)=O	<a href="#">[1]</a> <a href="#">[4]</a>
InChI Key	CLNIBJASCGZXHH-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[4]</a>

## Spectroscopic Signature (Predicted)

While specific, verified spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features. This predictive analysis is crucial for researchers in confirming the identity and purity of the synthesized material.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the acetyl methyl protons (CH<sub>3</sub>) around δ 2.5-2.7 ppm, a singlet for the phenolic proton (OH) which may be broad and variable depending on the solvent, and two doublets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two protons on the benzene ring.

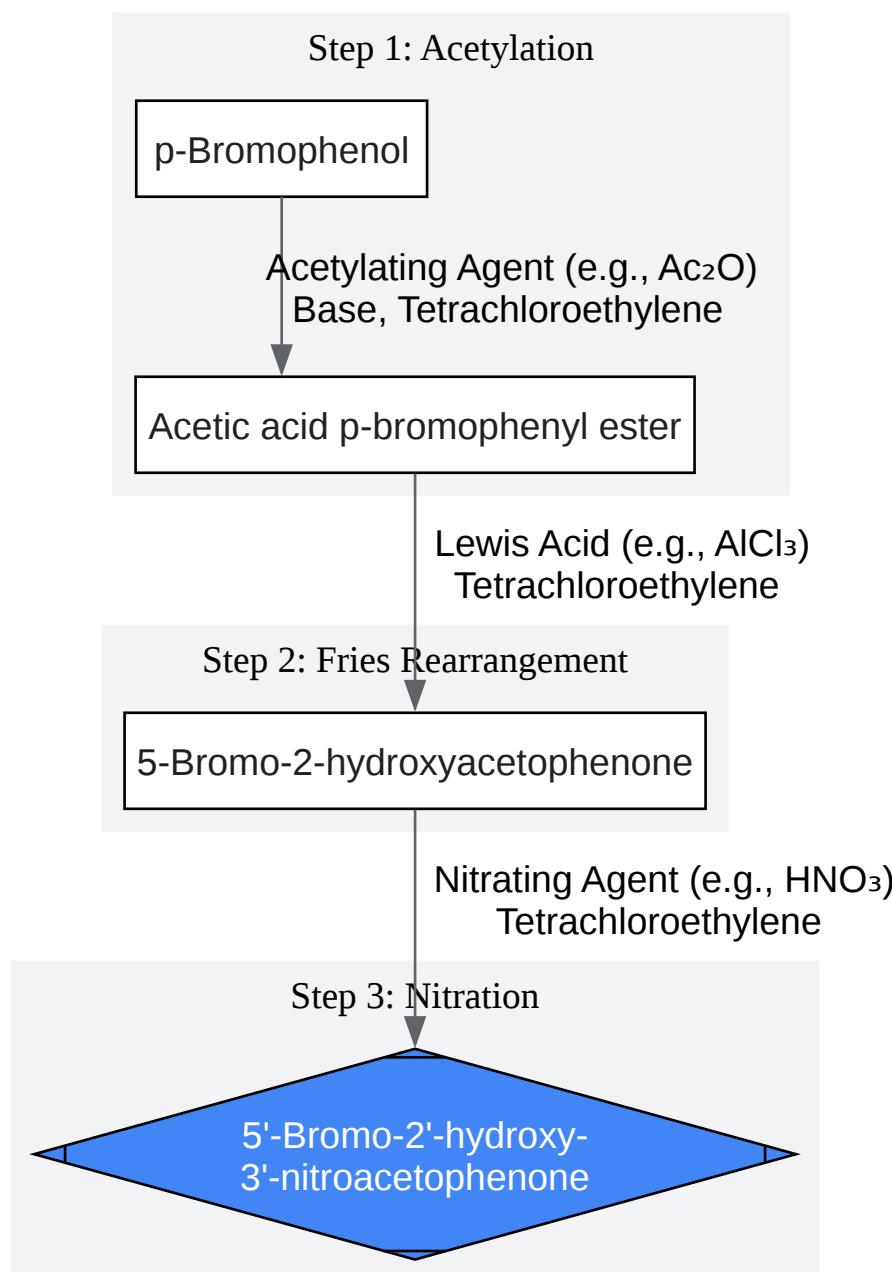
- $^{13}\text{C}$  NMR: The carbon NMR would reveal signals for the acetyl methyl carbon, the carbonyl carbon (C=O) typically above  $\delta$  190 ppm, and six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups.
- IR Spectroscopy: The infrared spectrum serves as a fingerprint for the functional groups present. Key absorption bands would include: a broad O-H stretch for the hydroxyl group ( $\sim 3200\text{-}3500\text{ cm}^{-1}$ ), a sharp C=O stretch for the ketone ( $\sim 1650\text{-}1680\text{ cm}^{-1}$ ), asymmetric and symmetric N-O stretches for the nitro group ( $\sim 1520\text{-}1560\text{ cm}^{-1}$  and  $\sim 1340\text{-}1380\text{ cm}^{-1}$ , respectively), and C-Br stretching in the fingerprint region.

## Synthesis Pathway and Experimental Protocol

The synthesis of 5'-Bromo-2'-hydroxy-3'-nitroacetophenone is typically achieved through a multi-step process starting from a readily available precursor. The pathway described below is efficient and utilizes a consistent solvent system, which is advantageous for industrial-scale production.[\[6\]](#)

## Synthesis Workflow Diagram

The following diagram illustrates the three-step synthesis from p-bromophenol.

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Caption: Three-step synthesis of the target compound.

## Detailed Synthesis Protocol

This protocol is based on the methodology outlined in patent CN102304052A.<sup>[6]</sup> The use of tetrachloroethylene as a consistent solvent throughout the process is a key feature, minimizing solvent waste and simplifying the workflow.<sup>[6]</sup>

## Materials:

- p-Bromophenol
- Acetylation reagent (e.g., Acetic Anhydride or Acetyl Chloride)
- Base (e.g., Triethylamine or Pyridine)
- Tetrachloroethylene
- Lewis Acid (e.g., Aluminum Chloride)
- Nitrating Agent (e.g., concentrated Nitric Acid)
- Appropriate workup reagents (acids, bases, water)

## Procedure:

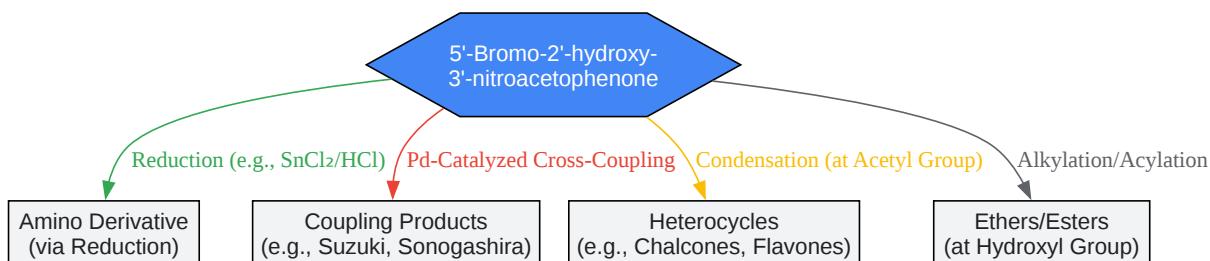
- Step 1: Acetylation of p-Bromophenol
  - In a reaction vessel, dissolve p-bromophenol and a suitable base in tetrachloroethylene.
  - Cool the mixture in an ice bath and slowly add the acetylating reagent while stirring.
  - Allow the reaction to proceed to completion (monitor by TLC).
  - Upon completion, perform an acidic workup to neutralize the base and wash the organic layer with water. The resulting tetrachloroethylene solution containing the acetate p-bromophenyl ester is used directly in the next step.
  - Scientist's Insight: This initial acetylation protects the hydroxyl group and sets the stage for the Fries rearrangement. Using tetrachloroethylene from the start avoids solvent swaps, which improves yield and process efficiency.
- Step 2: Fries Rearrangement
  - To the tetrachloroethylene solution from Step 1, add a Lewis acid (e.g.,  $\text{AlCl}_3$ ) portion-wise at a controlled temperature.

- Heat the mixture to induce the Fries rearrangement, which relocates the acetyl group from the oxygen to the carbon atom of the aromatic ring, ortho to the hydroxyl group.[7]
- Monitor the reaction for the formation of 5-bromo-2-hydroxyacetophenone.
- Once complete, carefully quench the reaction with acid and water, then separate the organic layer containing the product.
- Scientist's Insight: The Fries rearrangement is a classic and powerful tool for forming hydroxyaryl ketones. Temperature control is critical here; too low, and the reaction is sluggish, too high, and side products may form.

- Step 3: Electrophilic Nitration
  - Cool the solution of 5-bromo-2-hydroxyacetophenone in tetrachloroethylene to 0-5 °C.
  - Slowly add a pre-cooled nitrating agent dropwise, ensuring the temperature does not rise significantly. The hydroxyl and acetyl groups direct the incoming nitro group to the 3-position.
  - Stir the reaction at low temperature until completion.
  - Perform a final workup by pouring the mixture onto ice, separating the organic layer, and washing it.
  - The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 5'-Bromo-2'-hydroxy-3'-nitroacetophenone.
  - Scientist's Insight: The regioselectivity of nitration is controlled by the existing substituents. The strong ortho-, para-directing effect of the hydroxyl group, combined with the meta-directing acetyl group, funnels the electrophile to the desired position. Low temperature is essential to prevent over-nitration and decomposition.

## Reactivity and Synthetic Applications

The true value of 5'-Bromo-2'-hydroxy-3'-nitroacetophenone lies in its potential for derivatization. It is a hub for accessing a variety of more complex molecules.



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Caption: Key reactivity pathways of the title compound.

- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amine using standard conditions (e.g., SnCl<sub>2</sub>, H<sub>2</sub>/Pd-C). This opens up a vast array of subsequent reactions, such as diazotization or amide bond formation, providing access to novel scaffolds.
- **Palladium-Catalyzed Cross-Coupling:** The C-Br bond is a prime site for cross-coupling reactions like Suzuki, Heck, or Sonogashira, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern medicinal chemistry for building molecular complexity.
- **Reactions at the Ketone:** The acetyl group can undergo condensation reactions (e.g., Claisen-Schmidt) with aldehydes to form chalcones, which are precursors to flavonoids and other biologically active heterocycles. It can also be reduced or converted to other functional groups.
- **Modification of the Hydroxyl Group:** The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters, which can be used to modulate the compound's solubility, lipophilicity, or to act as a protecting group during other transformations.

These reaction pathways highlight the compound's role as a versatile intermediate in the synthesis of diverse chemical entities, including those with potential antimicrobial or antiviral activities.<sup>[8]</sup>

## Safety and Handling

Proper handling is paramount when working with any chemical reagent. 5'-Bromo-2'-hydroxy-3'-nitroacetophenone is classified as a hazardous substance requiring careful management.

- Hazard Identification: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[9\]](#)[\[10\]](#)
- Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. When handling the powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[\[9\]](#)
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[\[9\]](#) Avoid formation of dust and aerosols.[\[9\]](#)
- Storage: Store in a cool, dry, and well-ventilated place.[\[3\]](#)[\[9\]](#) Keep the container tightly closed and sealed in dry conditions.[\[3\]](#)[\[9\]](#)
- Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This should be done through a licensed disposal company.[\[9\]](#)

Adherence to these safety protocols provides a self-validating system for minimizing risk and ensuring a safe laboratory environment.

## Conclusion

5'-Bromo-2'-hydroxy-3'-nitroacetophenone is more than just a chemical compound; it is a strategic tool for synthetic innovation. Its well-defined physicochemical properties, accessible synthesis route, and highly versatile reactivity profile make it an invaluable asset for researchers in drug discovery and materials science. By understanding and applying the principles outlined in this guide, scientists can effectively and safely unlock the full potential of this powerful chemical building block.

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